(R)-1-N-Boc-3-Cyanopiperazine

Chiral resolution Enantiomeric purity Stereochemical integrity

Chiral piperazine intermediates with defined stereochemistry are critical for CNS and oncology drug discovery, but racemic or wrong-enantiomer batches can compromise pharmacological selectivity and safety. (R)-1-N-Boc-3-cyanopiperazine (CAS 1217791-74-6) eliminates this risk: - >97% ee guarantees stereochemical fidelity for KRAS G12C inhibitor synthesis (validated in patent US20190144444A1). - Cyano and Boc-protected amine handles enable rapid SAR exploration and parallel library synthesis. - Available from €75/100mg with global shipping; stable at 2-8°C protected from light.

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
CAS No. 1217791-74-6
Cat. No. B037132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-N-Boc-3-Cyanopiperazine
CAS1217791-74-6
Molecular FormulaC10H17N3O2
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC(C1)C#N
InChIInChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-4-12-8(6-11)7-13/h8,12H,4-5,7H2,1-3H3/t8-/m0/s1
InChIKeyCBFXRUGJRMBDFG-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-N-Boc-3-Cyanopiperazine: Chiral Piperazine Building Block


(R)-1-N-Boc-3-Cyanopiperazine (CAS 1217791-74-6), systematically named tert-butyl (3R)-3-cyanopiperazine-1-carboxylate, is an enantiomerically pure, Boc-protected piperazine derivative bearing a nitrile group at the 3-position [1]. Its molecular formula is C10H17N3O2 with a molecular weight of 211.26 g/mol . The compound belongs to the class of N-Boc-3-cyanopiperazines, which are widely utilized as chiral intermediates in medicinal chemistry for constructing stereochemically defined pharmaceuticals, particularly central nervous system agents, kinase inhibitors, and antiviral compounds [2]. The presence of a single (R)-configured stereogenic center, a Boc-protected secondary amine, and a synthetically versatile cyano group makes it a privileged scaffold for hit-to-lead optimization and fragment-based drug discovery .

Why (R)-1-N-Boc-3-cyanopiperazine Cannot Be Replaced


The stereochemistry of the piperazine ring at the 3-position is critical for the biological activity and synthetic outcome of downstream products . Racemic 1-Boc-3-cyanopiperazine (CAS 859518-35-7) is a mixture of (R)- and (S)-enantiomers that cannot provide enantiomeric control in asymmetric syntheses, potentially leading to reduced pharmacological selectivity or increased toxicity . The (S)-enantiomer (CAS 1217650-60-6), while also enantiopure, may induce opposite or undesired biological effects due to chiral recognition at target binding sites . Substituting the correct (R)-enantiomer with the racemate or incorrect enantiomer compromises the stereochemical integrity of the synthetic route, ultimately undermining the efficacy and safety profile of the final pharmaceutical agent [1].

Evidence-Based Comparison: (R)-1-N-Boc-3-cyanopiperazine


Enantiomeric Purity vs. Racemate

The (R)-enantiomer (CAS 1217791-74-6) is supplied with a minimum purity of 97% (HPLC, NMR, GC) according to multiple independent vendors . In contrast, the racemic mixture 1-Boc-3-cyanopiperazine (CAS 859518-35-7) is an equimolar mixture of (R)- and (S)-stereoisomers, inherently diluting the desired stereochemical configuration to 50% unless additional resolution steps are undertaken .

Chiral resolution Enantiomeric purity Stereochemical integrity

Price Competitiveness vs. Racemate

The (R)-enantiomer is listed at €239.00/g by CymitQuimica (2024) , whereas various racemic 1-Boc-3-cyanopiperazine suppliers charge USD 298.00–1,335.00/g [1][2]. The (S)-enantiomer ranges from ¥815 (approx. USD 112)/g to £675 (approx. USD 850)/g depending on source purity and brand [3].

Procurement Cost analysis Chiral building block economics

Structural Uniqueness by InChI Key

The (R)-enantiomer has the InChI Key CBFXRUGJRMBDFG-QMMMGPOBSA-N, while the racemate is encoded as CBFXRUGJRMBDFG-UHFFFAOYSA-N and the (S)-enantiomer as CBFXRUGJRMBDFG-MRVPVSSYSA-N . This unique identifier ensures unambiguous chemical registration and compliance for patent filings and regulatory submissions.

Molecular identifier InChI Key Stereochemistry differentiation

Patent Utility in KRAS G12C Inhibitors

The (R)-enantiomer is explicitly listed as a reactant in the synthesis of KRAS G12C inhibitors under patent US20190144444A1 (Mirati Therapeutics) [1]. This contrasts with the racemate, which is not specified in this or related patents. The use of the enantiopure intermediate is consistent with the stringent stereochemical requirements of covalent KRAS G12C inhibitors.

KRAS G12C Cancer therapeutics Patent intermediate

Storage Stability: Refrigerated vs. Ambient

Vendor specifications indicate that the (R)-enantiomer should be stored at 4°C, protected from light, and kept sealed in a dry environment [1]. In contrast, the racemic 1-Boc-3-cyanopiperazine is often stored at room temperature and away from moisture [2]. These differences may reflect subtle stability variations that are important for long-term inventory management.

Stability Storage conditions Supply chain management

Procurement & Application Scenarios


KRAS G12C Covalent Inhibitor Synthesis

Researchers developing irreversible KRAS G12C inhibitors can utilize the (R)-enantiomer as a chiral building block to introduce the required (R)-configured piperazine moiety. The compound's use in patent US20190144444A1 [1] provides a validated synthetic route, and its high enantiomeric purity (>97% ee) [2] ensures that the final inhibitor batch meets the stringent stereochemical specifications demanded by regulatory agencies.

Hit-to-Lead Optimization for CNS Targets

Medicinal chemists optimizing central nervous system (CNS) agents can leverage the (R)-enantiomer to explore structure-activity relationships (SAR) around the piperazine scaffold. The cost-effective availability (€239/g) [1] and defined stereochemistry reduce the iteration time for synthesizing focused compound libraries, while the cyano group provides a versatile handle for introducing heterocyclic motifs common in CNS-active compounds.

Fragment-Based Drug Discovery Library Expansion

Fragment libraries seeking to incorporate chiral, nitrogen-rich heterocycles can include the (R)-enantiomer as a privileged fragment. Its low molecular weight (211.26 g/mol) [1], single stereocenter, and two functional groups (Boc-amine and nitrile) align with the “rule of three” guidelines for fragment selection. The compound's stability under recommended storage conditions (4°C, protected from light) [2] ensures long-term viability in automated storage and screening systems.

Synthesis of Thiazolo[5,4-d]pyrimidine Derivatives for Immuno-Oncology

The (R)-enantiomer has been shown to react with 7-chlorothiazolo[5,4-d]pyrimidin-5-amine to afford tert-butyl (3R)-4-(5-aminothiazolo[5,4-d]pyrimidin-7-yl)-3-cyanopiperazine-1-carboxylate [1]. This intermediate is part of a patent family targeting inflammatory and oncology indications, making the compound a strategic procurement item for teams pursuing these therapeutic areas.

Technical Documentation Hub

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